Osu-6162-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

OSU 6162 Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird in der Forschung zur Modulation von Dopamin- und Serotoninrezeptoren eingesetzt.

Medizin: OSU 6162 Hydrochlorid zeigt Potenzial bei der Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit, Schizophrenie und Kokainsucht

Industrie: Es wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Dopamin- und Serotoninrezeptoren abzielen.

5. Wirkmechanismus

OSU 6162 Hydrochlorid wirkt als partieller Agonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT2A-Rezeptoren . Es stabilisiert den Dopaminspiegel, indem es je nach dopaminerger Tonus entweder die dopaminerge Signalübertragung stimuliert oder hemmt . Diese duale Wirkung trägt zur Normalisierung der Dopaminaktivität bei, was bei der Behandlung von Störungen vorteilhaft ist, die durch Dopamindysregulation gekennzeichnet sind .

Wirkmechanismus

Target of Action

OSU-6162 hydrochloride, also known as PNU-96391, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been shown to lack high affinity for various neuroreceptors in vitro, with Ki values of 447 and 1305 nM for D2 and D3 receptors respectively .

Mode of Action

OSU-6162 hydrochloride interacts with its targets, the D2 and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer, meaning it can stimulate or inhibit dopaminergic signaling depending on the dopaminergic tone . This compound has been proposed to act as a partial dopamine receptor agonist or as an antagonist with both dopamine and behavioral stabilizing activity .

Biochemical Pathways

The compound’s interaction with D2 and 5-HT2A receptors influences several biochemical pathways. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes, which are associated with further increases in the antagonistic A2AR-D2R interactions .

Result of Action

The molecular and cellular effects of OSU-6162 hydrochloride’s action are significant. It has been found to induce stabilizing effects on psychomotor function in behavioral tests without inducing hypolocomotion or catalepsy . Furthermore, it has been shown to have antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies .

Action Environment

It has been shown that the compound’s effects can be modulated in the context of cocaine self-administration, suggesting that its action, efficacy, and stability may be influenced by the presence of other substances .

Biochemische Analyse

Biochemical Properties

Osu 6162 hydrochloride acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It lacks high affinity for various neuroreceptors in vitro . It exhibits high D2 receptor occupancy in vivo and is highly active on dopamine synthesis and turnover .

Cellular Effects

Osu 6162 hydrochloride has been shown to have dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals . It has also been found to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Molecular Mechanism

Osu 6162 hydrochloride acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that Osu 6162 hydrochloride, via its high affinity for the Sigma1R, may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Dosage Effects in Animal Models

In animal models, both enantiomers of Osu 6162 hydrochloride had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .

Vorbereitungsmethoden

The synthesis of OSU 6162 hydrochloride involves a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . Initially, the reaction is conducted in tetrahydrofuran/aqueous hydroxide, yielding the free base or hydrochloride salt in reproducible 80% yield . By changing the solvent to toluene and the base to carbonate, the yield can be increased to 92-94% on a large scale . The success of this reaction is critically dependent on the bulk source of the pyridyl borane coupling partner .

Analyse Chemischer Reaktionen

OSU 6162 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Thioether-Zwischenprodukt kann mit meta-Chlorperoxybenzoesäure oxidiert werden, um das Sulfon zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Piperidinrings.

Häufig verwendete Reagenzien in diesen Reaktionen sind Palladiumkatalysatoren, Tetrahydrofuran, wässrige Hydroxide, Toluol und Carbonat . Hauptprodukte, die aus diesen Reaktionen entstehen, sind die freie Base, das Hydrochloridsalz und Sulfon-Derivate .

Vergleich Mit ähnlichen Verbindungen

OSU 6162 Hydrochlorid ähnelt anderen Dopaminstabilisatoren wie Pridopidin und Flumexadol . Es hat ein einzigartiges Profil aufgrund seiner partiellen Agonistenaktivität sowohl an Dopamin-D2- als auch an Serotonin-5-HT2A-Rezeptoren . Diese duale Rezeptoraktivität unterscheidet es von anderen Verbindungen, die möglicherweise nur einen Rezeptortyp anvisieren.

Ähnliche Verbindungen

- Pridopidin

- Flumexadol

- LPH-5

- PF-219,061

Eigenschaften

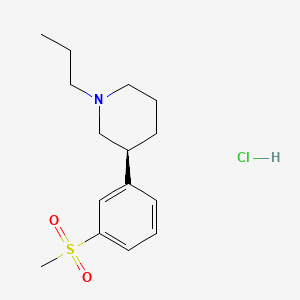

IUPAC Name |

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGVHZVBREXAD-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431531 | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156907-84-5 | |

| Record name | Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156907-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OSU-6162 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156907845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156907-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSU-6162 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SBJBUJW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.